3-nitro-N-4-pyridinylbenzenesulfonamide
Description
3-Nitro-N-4-pyridinylbenzenesulfonamide is a sulfonamide derivative featuring a nitro group at the 3-position of the benzene ring and a pyridin-4-yl substituent on the sulfonamide nitrogen. Its synthesis involves dissolving 4-nitro-N-(pyridin-4-yl)benzenesulfonamide in a mixture of trichloroacetic acid and ethyl acetate, followed by slow solvent evaporation to yield colorless crystals .
Properties
IUPAC Name |
3-nitro-N-pyridin-4-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4S/c15-14(16)10-2-1-3-11(8-10)19(17,18)13-9-4-6-12-7-5-9/h1-8H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXBTGJQDWQQBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=NC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Electronic Differences
- Pyridinyl vs. Pyridinylmethyl Substitution: The target compound’s pyridin-4-yl group directly attached to the sulfonamide nitrogen contrasts with the pyridinylmethyl group in the analog from .
- Nitro Group Positioning: The 3-nitro substituent in the target compound differs from the 5-nitro group in 3-amino-4-hydroxy-N,N-dimethyl-5-nitrobenzenesulfonamide (). This positional variance could influence electronic effects (e.g., resonance stabilization) and intermolecular interactions .
- Complex Fluorinated Derivatives : The compound in incorporates a fluorinated chromene and pyrazolo-pyrimidinyl moiety, contributing to its high molecular weight (589.1 vs. ~293 for the target compound). Fluorine atoms typically improve binding affinity and metabolic stability but may reduce solubility .
Physicochemical Properties
- Melting Points : Only the fluorinated analog () reports a melting point (175–178°C), suggesting higher crystallinity due to its rigid, polycyclic structure .
- Hydrophilicity vs. Lipophilicity: The amino and hydroxy groups in ’s compound likely enhance aqueous solubility compared to the nitro-substituted analogs. Conversely, the pyridinylmethyl group in ’s compound may improve lipid membrane penetration .
Research Implications and Gaps
- Further studies are needed to compare efficacy and toxicity.
- Missing Data : Melting points, solubility, and stability data for the target compound and some analogs limit comprehensive comparisons.
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